Theophylline Sodium Glycinate is a compound formed by the combination of theophylline, a methylxanthine derivative, and glycine, an amino acid. This compound is notable for its pharmacological properties, which include diuretic effects, smooth muscle relaxation, bronchial dilation, and stimulation of the central nervous system. Theophylline is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease due to its ability to relax bronchial muscles and improve airflow .
The compound is synthesized from theophylline and sodium hydroxide in the presence of glycine. Theophylline itself is derived from natural sources such as tea leaves and cocoa beans, while glycine is a non-essential amino acid that can be obtained from various protein-rich foods or synthesized in the body .
The synthesis of Theophylline Sodium Glycinate involves a straightforward chemical reaction. The primary method includes:
In industrial settings, equimolecular proportions of theophylline sodium and glycine are mixed, buffered with an additional mole of glycine, and then dried at 105°C for four hours to yield the final product .
The molecular formula for Theophylline Sodium Glycinate is . The structure consists of a methylxanthine core (theophylline) with a sodium ion and a glycine moiety attached.
Theophylline Sodium Glycinate can participate in various chemical reactions:
The mechanism through which Theophylline Sodium Glycinate exerts its effects involves several pathways:
Relevant analyses indicate that the compound maintains its integrity under standard storage conditions but should be protected from moisture and extreme temperatures .
Theophylline Sodium Glycinate has several scientific applications:
The development of theophylline sodium glycinate represents a strategic advancement in methylxanthine-based respiratory therapeutics. Standard theophylline (1,3-dimethylxanthine) has been utilized clinically since the 1920s for asthma management due to its bronchodilatory properties [6] [9]. However, its inherent physicochemical limitations—particularly poor aqueous solubility (approximately 1 mg/mL) and resultant erratic gastrointestinal absorption—compromised therapeutic reliability [1] [2]. The synthesis of theophylline sodium glycinate (chemical formula: C₉H₁₂N₅NaO₄; molecular weight: 277.22 g/mol) addressed these challenges through salt formation with glycine, enhancing water solubility by approximately 25-fold compared to the parent compound [1] [3].
This molecular modification (CAS registry number: 8000-10-0) yields a crystalline solid where the sodium glycinate moiety ionically bonds with the theophylline molecule, significantly improving dissolution kinetics [2] [7]. Patent analyses reveal that formulations incorporating hydroxypropyl methylcellulose or ethyl cellulose as release modifiers further optimize pharmacokinetic profiles, enabling sustained therapeutic plasma concentrations (typically 10–20 μg/mL) [1]. The glycinate component contributes additional benefits: glycine transporters in pulmonary epithelia may facilitate targeted delivery, though this mechanism remains under investigation [3].
Table 1: Comparative Molecular Properties of Theophylline and Its Sodium Glycinate Derivative
Property | Theophylline | Theophylline Sodium Glycinate |
---|---|---|
Molecular Formula | C₇H₈N₄O₂ | C₉H₁₂N₅NaO₄ |
Aqueous Solubility (25°C) | ~1 mg/mL | ~22.9 mg/mL |
pKa | 8.8 | Not reported (salt form) |
Primary Indication | Asthma/COPD | Asthma/COPD with enhanced bioavailability |
Bioavailability Challenge | Erratic absorption | Mitigated through improved solubility |
Theophylline sodium glycinate retains the fundamental pharmacodynamic framework of methylxanthines while exhibiting nuanced mechanistic distinctions from caffeine and theobromine. Its primary action involves non-selective phosphodiesterase (PDE) inhibition, elevating intracellular cyclic adenosine monophosphate (cAMP) concentrations in bronchial smooth muscle. This induces relaxation via protein kinase A-mediated calcium channel regulation [7] [8]. Comparative studies indicate superior PDE3A affinity (critical for bronchodilation) relative to pentoxifylline, though quantitative IC₅₀ data specific to the glycinate salt requires further characterization [7].
Concurrently, theophylline sodium glycinate functions as a pan-adenosine receptor antagonist, binding A₁, A₂, and A₃ subtypes with near-equivalent affinity (unlike caffeine’s A₂A preference). This broad antagonism suppresses adenosine-induced bronchoconstriction and mast cell degranulation, but may contribute to central nervous system excitation observed at supratherapeutic concentrations [7] [9]. Notably, the glycinate component does not alter receptor binding kinetics, as confirmed by radioligand displacement assays [8].
Emerging research highlights epigenetic immunomodulation as a therapeutically relevant mechanism. The compound activates histone deacetylase 2 (HDAC2) at concentrations ≥100 μM, reversing corticosteroid resistance in chronic obstructive pulmonary disease by restoring dexamethasone’s transcriptional repression of inflammatory genes [4] [7]. This HDAC2 activation occurs via phosphoinositide 3-kinase-δ inhibition—a mechanism less pronounced in other methylxanthines [8].
Table 2: Key Pharmacodynamic Actions of Theophylline Sodium Glycinate in Respiratory Pathobiology
Mechanistic Target | Biological Consequence | Therapeutic Relevance |
---|---|---|
PDE3/4 inhibition | Increased cAMP → bronchodilation | Acute bronchospasm relief |
Adenosine receptor antagonism | Reduced mast cell TNF-α/leukotriene release | Anti-inflammatory effect |
HDAC2 activation | Enhanced glucocorticoid receptor signaling | Corticosteroid resistance reversal in COPD |
NF-κB nuclear import blockade | Decreased IL-6, IL-8 synthesis | Attenuation of neutrophilic inflammation |
Bcl-2 downregulation | Eosinophil apoptosis induction | Resolution of allergic inflammation |
Additionally, the compound uniquely suppresses nuclear factor-kappa B (NF-κB) translocation at 100–500 μM concentrations. In vitro models using A549 alveolar epithelial cells demonstrate dose-dependent inhibition of inhibitor of kappa B alpha (I-κBα) degradation, reducing interleukin-6 synthesis by >60% versus baseline (p<0.01) [3] [8]. This complements eosinophil-selective apoptosis induction through Bcl-2 protein downregulation—an effect not observed with aminophylline at equivalent theophylline molarities [7] [8]. These multi-targeted actions position theophylline sodium glycinate as a functionally distinct methylxanthine derivative with combined bronchodilatory and anti-inflammatory capabilities ideally suited for complex obstructive airways diseases.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2